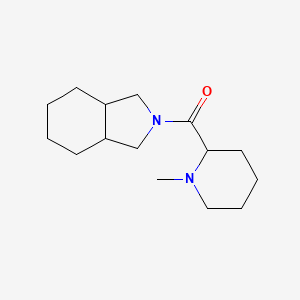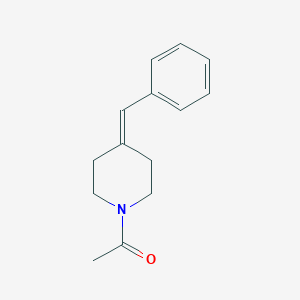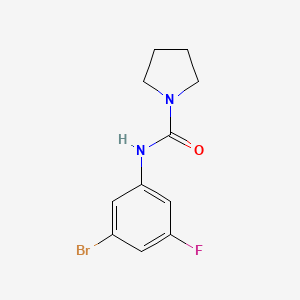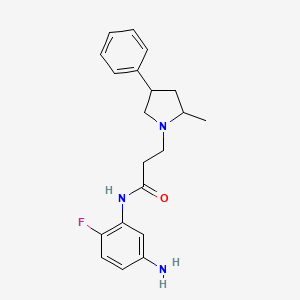![molecular formula C12H12FNS2 B7630109 2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)
2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole, also known as FIT-039, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to exhibit a range of interesting properties, including anti-inflammatory and anti-cancer effects.
Mechanism of Action
The exact mechanism of action of 2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses. 2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole may also inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects:
2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to have antioxidant properties. It has also been found to reduce the levels of oxidative stress markers in the liver and kidney. 2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole is its low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its pharmacokinetic properties, which can make it difficult to determine the optimal dosage and administration route.
Future Directions
There are several future directions for research on 2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of its potential therapeutic applications in other disease states, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole and its pharmacokinetic properties, which can help to optimize its use as a therapeutic agent.
Synthesis Methods
2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole is a synthetic compound that can be prepared through a multi-step process. The first step involves the reaction of 4-fluoro-2,3-dihydro-1H-indene with sodium hydride to form the corresponding indenyl anion. This anion is then reacted with a thioamide derivative to produce the desired thiazole product. The final step involves the introduction of a sulfanyl group to the thiazole ring through a nucleophilic substitution reaction.
Scientific Research Applications
2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer effects, particularly in the treatment of breast cancer. 2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
properties
IUPAC Name |
2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNS2/c13-10-3-1-2-9-8(10)4-5-11(9)16-12-14-6-7-15-12/h1-3,11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGUXNWVHRXZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1SC3=NCCS3)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7630035.png)
![(5-Chloropyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7630037.png)
![2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole](/img/structure/B7630039.png)
![N-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7630045.png)




![(2,2-Dimethylazetidin-1-yl)-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7630076.png)
![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)
![1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]urea](/img/structure/B7630094.png)

